Tipifarnib (S enantiomer)

Farnesyltransferase inhibition Enantiomer selectivity Cancer research

Tipifarnib (S enantiomer) (CAS 192185-71-0; also known as (S)-(-)-R-115777, IND-58359 S enantiomer) is a stereochemically defined isomer of the farnesyltransferase (FTase) inhibitor Tipifarnib. It is synthesized via resolution of racemic mixtures, yielding the S-enantiomer as a distinct chemical entity.

Molecular Formula C27H22Cl2N4O
Molecular Weight 489.4 g/mol
Cat. No. B15574931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipifarnib (S enantiomer)
Molecular FormulaC27H22Cl2N4O
Molecular Weight489.4 g/mol
Structural Identifiers
InChIInChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
InChIKeyPLHJCIYEEKOWNM-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tipifarnib (S Enantiomer) for Research Procurement: A Stereochemically Defined Tool Compound for Farnesyltransferase Inhibition Studies


Tipifarnib (S enantiomer) (CAS 192185-71-0; also known as (S)-(-)-R-115777, IND-58359 S enantiomer) is a stereochemically defined isomer of the farnesyltransferase (FTase) inhibitor Tipifarnib. It is synthesized via resolution of racemic mixtures, yielding the S-enantiomer as a distinct chemical entity. [1] It inhibits the farnesylation of lamin B and K-RasB peptide substrates in vitro. [2] This compound is designated as the "less active isomer" relative to the clinically advanced (R)-(+)-Tipifarnib, and serves as a critical control and research tool for understanding stereospecific target engagement and off-target effects in preclinical models.

Why Tipifarnib (S Enantiomer) Cannot Be Substituted: Stereochemistry-Driven Divergence in Potency and Biological Function


Stereochemistry dictates the biological activity of chiral small molecules, and farnesyltransferase inhibitors (FTIs) like Tipifarnib exhibit profound enantiomer-dependent potency. In the case of Tipifarnib, the (R)-(+)-enantiomer is the clinically active agent with potent FTase inhibition, while the (S)-(-)-enantiomer is consistently described as the "less active isomer." [1] Substituting the S-enantiomer for the R-enantiomer or other racemic mixtures would introduce a significant, quantifiable loss in FTase inhibitory activity, rendering experimental outcomes non-comparable. For in vivo studies, the difference in activity translates to divergent pharmacodynamic profiles, as the R-enantiomer is the form that has demonstrated efficacy in Phase 2/3 clinical trials for HRAS-mutant tumors. [2] Using the S-enantiomer without precise stereochemical definition invalidates dose-response relationships and confounds target engagement data, as it fails to recapitulate the specific molecular interactions of the active isomer. [3]

Tipifarnib (S Enantiomer) Quantitative Differentiation: A Head-to-Head Evidence Compendium for Procurement and Experimental Design


Enantiomer-Specific Farnesyltransferase (FTase) Inhibitory Activity: S-Enantiomer vs. R-Enantiomer (Tipifarnib)

Tipifarnib (R-enantiomer) demonstrates potent FTase inhibition with an IC50 of 0.6 nM to 0.86 nM in cell-free assays. [1] The S-enantiomer is consistently identified as the "less active isomer" and its activity is not reported as a distinct, comparable IC50 value; this is because its potency is substantially lower, and it is used as a negative control. The chiral preference of FTase is thus stringent, with the S-enantiomer exhibiting negligible inhibition compared to the R-enantiomer at equivalent concentrations.

Farnesyltransferase inhibition Enantiomer selectivity Cancer research

Comparative FTase Potency Profiling: Tipifarnib (R-Enantiomer) vs. Lonafarnib vs. FTI-276

In direct cross-study comparison of in-class FTase inhibitors, Tipifarnib (R-enantiomer) exhibits superior potency (IC50: 0.6-0.86 nM) [1] compared to the clinical FTI Lonafarnib (SCH66336), which has a reported FTase IC50 of 1.9 nM. [2] The preclinical tool compound FTI-276 is also a potent inhibitor (IC50: 0.5-0.9 nM) , but it is a peptidomimetic, contrasting with Tipifarnib's non-peptidomimetic quinolinone structure. This potency and structural class difference are critical for experimental design.

Farnesyltransferase inhibitors Enzyme inhibition Drug discovery

Selectivity for FTase over Geranylgeranyltransferase I (PGGT1): Tipifarnib S-Enantiomer vs. FTase Inhibitors

Both Tipifarnib and its S-enantiomer share a key selectivity profile. Tipifarnib demonstrates >50,000-fold selectivity for FTase over the related prenyltransferase PGGT1 (IC50 > 50 µM). [1] This high selectivity is a defining characteristic of the quinolinone class, distinguishing it from less selective or peptidomimetic FTIs. The S-enantiomer, while less active against FTase, is expected to maintain this selectivity profile, making it an ideal negative control for FTase-mediated effects without confounding inhibition of PGGT1.

Target selectivity Farnesyltransferase Geranylgeranyltransferase

Clinical Efficacy in HRAS-Mutant Cancers: Tipifarnib (R-Enantiomer) vs. Standard of Care in Recurrent/Metastatic HNSCC

Tipifarnib (R-enantiomer) is the only FTI with demonstrated clinical efficacy in HRAS-mutant tumors. In a Phase II trial of 22 evaluable patients with recurrent/metastatic head and neck squamous cell carcinoma (HNSCC) and high HRAS variant allele frequency (VAF ≥ 20%), Tipifarnib achieved an objective response rate (ORR) of 55% (95% CI: 31.5-76.9). [1] This compares favorably to the median progression-free survival (PFS) on the last prior therapy for these patients, which was 3.6 months, while median PFS on Tipifarnib was 5.6 months. [2]

HRAS mutation Head and neck cancer Clinical trial Farnesyltransferase inhibitor

Synthesis and Chiral Purity: S-Enantiomer as a Byproduct in (R)-(+)-Tipifarnib Production

Patents describing the synthesis of Tipifarnib highlight that the R-enantiomer is the desired product. The original synthesis involved resolution of a racemate, yielding the (R)-(+)-enantiomer in a modest 32.5% yield, with the (S)-(-)-enantiomer being the discarded byproduct. [1] This underscores that the S-enantiomer is not a byproduct of a failed synthesis but a deliberately separated stereoisomer with defined, lower activity. Its availability as a research tool is therefore directly linked to the manufacturing process of the clinical drug, ensuring its identity and purity are well-characterized.

Chiral synthesis Enantiomeric excess Process chemistry

Tipifarnib (S Enantiomer) in Practice: Defined Use Cases for Research and Development


Stereochemical Control for FTase Inhibition Assays

Use the S-enantiomer as a matched negative control in enzymatic and cellular FTase assays. Its significantly reduced activity confirms that observed inhibition with Tipifarnib (R-enantiomer) is stereospecific and on-target. [1] This is critical for high-throughput screening and lead optimization campaigns where off-target effects must be ruled out.

In Vivo Pharmacodynamic Modeling of HRAS-Dependent Tumors

Employ the S-enantiomer in preclinical xenograft or PDX models of HRAS-mutant cancers to control for non-FTase-mediated effects. The stark difference in tumor growth inhibition between the R- and S-enantiomers validates the mechanism of action and supports biomarker development. [2]

Chiral Purity Method Development and Quality Control

Utilize the S-enantiomer as a reference standard for developing and validating chiral HPLC or SFC methods to assess enantiomeric purity of Tipifarnib (R-enantiomer) drug substance or formulations. [3] This ensures batch consistency and regulatory compliance for drug development.

Mechanistic Studies of RAS Isoform-Specific Signaling

Differentiate between HRAS and KRAS/NRAS signaling dependencies. The S-enantiomer serves as a critical control for experiments showing that Tipifarnib's anti-tumor activity is specific to HRAS-mutant cells, as KRAS and NRAS can be alternatively prenylated and are less sensitive to FTase inhibition. [4]

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